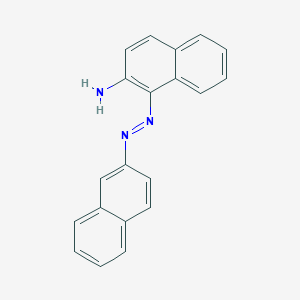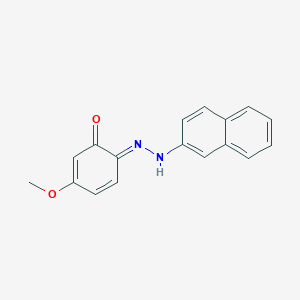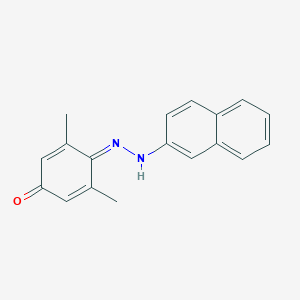![molecular formula C30H21N3O3S2 B283054 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283054.png)
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BTNT, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In catalysis, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been used as a ligand in the synthesis of new catalysts for various reactions.
Mécanisme D'action
The mechanism of action of 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in cancer cell growth. Additionally, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to interact with DNA, which may also contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits. However, further research is needed to fully understand the biochemical and physiological effects of 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential anti-cancer properties, which make it a promising compound for drug development. Additionally, 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is relatively easy to synthesize, which makes it a convenient compound for use in various applications. However, one limitation of using 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of research is the development of new 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based materials with potential applications in electronics and photonics. Another area of research is the development of new 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one-based catalysts for various reactions. Additionally, further research is needed to fully understand the mechanism of action of 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one and its potential therapeutic benefits.
Méthodes De Synthèse
7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxytetrahydrofuran with an aldehyde, followed by a series of reactions that lead to the formation of the spirocyclic core. The final step involves the addition of a thiourea derivative to the spirocyclic core to produce 7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.
Propriétés
Formule moléculaire |
C30H21N3O3S2 |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(7E)-7-(1,3-benzodioxol-5-ylmethylidene)-2,4,9-triphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C30H21N3O3S2/c34-29-27(19-21-16-17-25-26(18-21)36-20-35-25)37-30(32(29)23-12-6-2-7-13-23)33(24-14-8-3-9-15-24)31-28(38-30)22-10-4-1-5-11-22/h1-19H,20H2/b27-19+ |
Clé InChI |
DMDWVTPKYVMRCJ-ZXVVBBHZSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C4(S3)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C4(S3)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C4(S3)N(N=C(S4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



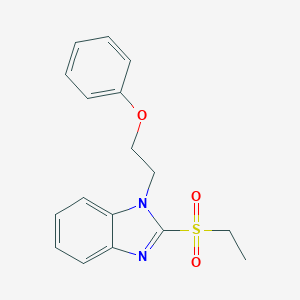
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

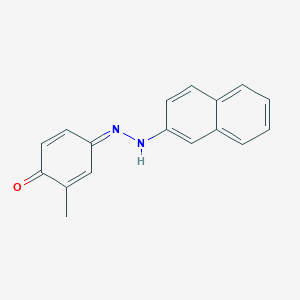
![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
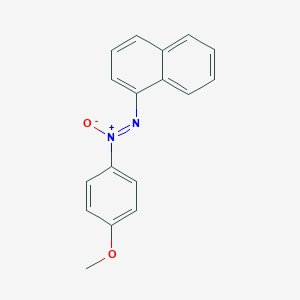
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
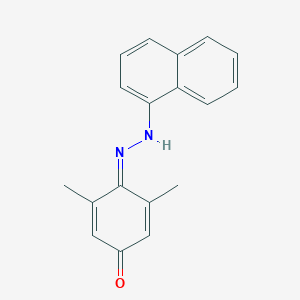
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)
